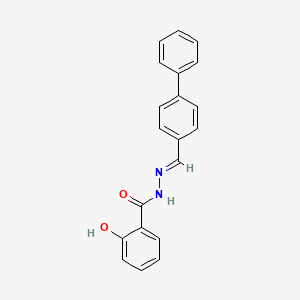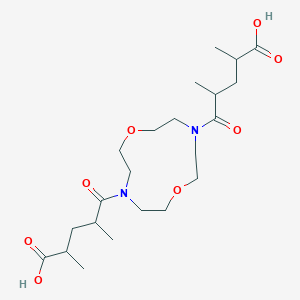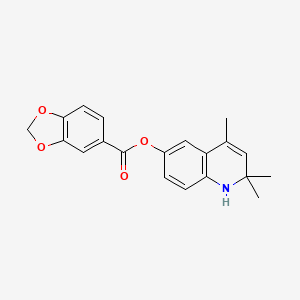![molecular formula C18H23N5O2 B5564975 2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol, commonly known as AMPEA, is a chemical compound that belongs to the family of pyrimidine derivatives. It is a potent AMPA receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Organic Synthesis
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol plays a crucial role in catalytic reactions and the synthesis of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Its application in catalytic C–C coupling reactions demonstrates its utility in constructing chiral molecules, a critical aspect of drug synthesis. The work by Thomas H. West elaborates on using ethanol, including derivatives similar to the compound , in enantioselective catalysis to produce high-value chiral alcohols, showcasing the compound's potential in synthesizing complex, biologically active molecules (West, 2021).
Synthesis of Heterocyclic Compounds
The compound's involvement in the synthesis of tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted reactions illustrates its contribution to creating functionalized heterocyclic systems. These systems are valuable for their diverse biological activities and applications in medicinal chemistry (Zhenming Liu et al., 2014). Similarly, the synthesis of highly substituted piperidines underlines the compound's role in producing complex structures that are prevalent in many biologically active molecules (S. Sajadikhah et al., 2012).
Coordination and Supramolecular Chemistry
The compound's application extends to coordination and supramolecular chemistry, where it serves as a building block for complex structures. An example is the synthesis of novel bifunctional organic ligands, which play a significant role in constructing metal-organic frameworks and catalytic systems. The versatility of these ligands in binding to various metal ions demonstrates the compound's potential in materials science and catalysis (C. Cheadle et al., 2013).
Implications in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol contribute to the development of novel therapeutic agents. For instance, compounds incorporating elements of its structure have been explored as potent inhibitors in various pharmacological targets, indicating the compound's relevance in designing new drugs (Masaki Meguro et al., 2017).
Propiedades
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-8-9-23(13-16(22)7-10-24)17(25)14-11-19-18(20-12-14)21-15-5-3-2-4-6-15/h2-6,11-12,16,24H,7-10,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIXWINMICAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
